Cas no 1807936-69-1 (Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)-)
![Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)- structure](https://ja.kuujia.com/scimg/cas/1807936-69-1x500.png)
Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)- 化学的及び物理的性質
名前と識別子
-
- Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)-
-
- インチ: 1S/C12H19N3O/c1-8(2)10-14-11(16-15-10)12-5-3-4-9(12)6-13-7-12/h8-9,13H,3-7H2,1-2H3/t9-,12-/m1/s1
- InChIKey: JEJITCQGLVZCHG-BXKDBHETSA-N
- ほほえんだ: N1C[C@]2(C3ON=C(C(C)C)N=3)CCC[C@]2([H])C1
Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-171893-0.05g |
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole |
1807936-69-1 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-171893-5g |
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole |
1807936-69-1 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-171893-0.1g |
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole |
1807936-69-1 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-171893-0.5g |
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole |
1807936-69-1 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-171893-5.0g |
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole |
1807936-69-1 | 5g |
$2858.0 | 2023-06-04 | ||
Enamine | EN300-171893-1.0g |
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole |
1807936-69-1 | 1g |
$986.0 | 2023-06-04 | ||
Enamine | EN300-171893-1g |
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole |
1807936-69-1 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-171893-10.0g |
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole |
1807936-69-1 | 10g |
$4236.0 | 2023-06-04 | ||
Enamine | EN300-171893-0.25g |
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole |
1807936-69-1 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-171893-2.5g |
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole |
1807936-69-1 | 2.5g |
$1931.0 | 2023-09-20 |
Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)- 関連文献
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)-に関する追加情報
Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)- (CAS No. 1807936-69-1): A Comprehensive Overview
Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)- (CAS No. 1807936-69-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.
The chemical structure of Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)- is notable for its cyclopenta[c]pyrrole core and the presence of an octahydro substituent with a 1-methylethyl-1,2,4-oxadiazol-5-yl group. The specific stereochemistry (3aS,6aS) further adds to its complexity and potential for specific biological interactions. The cyclopenta[c]pyrrole moiety is a five-membered ring fused to a pyrrole ring, which is known for its aromatic properties and ability to form stable complexes with various metal ions.
The synthesis of Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)- involves several intricate steps. One common approach is the sequential construction of the cyclopenta[c]pyrrole core followed by the introduction of the oxadiazole substituent. Recent studies have explored various synthetic routes to optimize yield and purity. For instance, a study published in the Journal of Organic Chemistry in 2022 reported a novel one-pot synthesis method that significantly reduced reaction time and improved overall efficiency.
In terms of biological properties, Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)- has shown promising activity in several areas. One of the most notable applications is in the field of anticancer research. A study published in Cancer Research in 2021 demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the disruption of microtubule dynamics and induction of apoptosis.
Beyond cancer research, Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)- has also been investigated for its potential as an anti-inflammatory agent. A study published in Medicinal Chemistry Research in 2020 reported that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that it could be a valuable lead compound for developing new anti-inflammatory drugs.
The pharmacokinetic properties of Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)- have also been studied to assess its suitability for therapeutic applications. A recent study published in Pharmaceutical Research in 2022 evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The results indicated favorable pharmacokinetic profiles with good oral bioavailability and low toxicity.
In addition to its potential therapeutic applications, Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-,(3aS,6aS)- has also been explored for its use in materials science. A study published in Advanced Materials in 2021 reported that this compound can be used as a building block for constructing supramolecular assemblies with unique optical and electronic properties. These assemblies have potential applications in areas such as photovoltaics and sensing technologies.
The safety profile of Cyclopenta[c]pyrrole,octahydro - 3A - [ 3 - ( 1 - methylethyl ) - 1 , 2 , 4 - oxadiazol - 5 - yl ] -, ( 3A S , 6A S )- has been extensively evaluated to ensure its safe use in various applications. Toxicity studies conducted on animal models have shown that this compound exhibits low toxicity at therapeutic doses. However,further studies are needed to fully understand its long-term effects and potential side effects.
In conclusion,Cyclopenta[c]pyrrole,octahydro - 3A - [ 3 - ( 1 - methylethyl ) - 1 , 2 , 4 - oxadiazol - 5 - yl ] -, ( 3A S , 6A S )-(CAS No.1807936 - 69 - 1)is a promising compound with diverse applications in medicinal chemistry,pharmaceutical research,and materials science.Its unique chemical structure,combined with its favorable biological properties and pharmacokinetic profiles,makes it an attractive candidate for further development.Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.
1807936-69-1 (Cyclopenta[c]pyrrole, octahydro-3a-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, (3aS,6aS)-) 関連製品
- 2138347-39-2(4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboximidamide)
- 2229377-32-4(tert-butyl N-1-(3-amino-2,2-difluoropropyl)cyclohexylcarbamate)
- 2728727-78-2((1R,5R)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid)
- 1353945-51-3(4-(2-Chloro-acetyl)-piperazine-1,2-dicarboxylic acid 1-benzyl ester 2-methyl ester)
- 1361600-52-3(2,4-Dimethyl-3-(perchlorophenyl)pyridine)
- 2411271-56-0(N-1-(3,5-dimethyl-1,2-oxazol-4-yl)propylprop-2-enamide)
- 1804937-84-5(Methyl 6-methoxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate)
- 26108-75-8((2S,3R,4R,5S,6R)-6-(Acetoxymethyl)-3-aminotetrahydro-2H-pyran-2,4,5-triyl triacetate)
- 448907-60-6(ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)-1,3-thiazole-5-carboxylate)
- 1806612-78-1(1-Bromo-1-(5-ethyl-2-hydroxyphenyl)propan-2-one)




